

# Initial Toxicity Screening of Solangepras (CVN-424): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Solangepras |           |
| Cat. No.:            | B7358322    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety profile of **Solangepras** (CVN-424). Specific quantitative data from IND-enabling preclinical toxicology studies, such as acute, repeat-dose, and genotoxicity studies, are not publicly available. The experimental protocols described herein are representative of standard industry practices for a novel small molecule central nervous system (CNS) drug and are not specific to the **Solangepras** development program unless otherwise cited.

## Introduction

**Solangepras** (also known as CVN-424) is a first-in-class, orally bioavailable, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease.[1][2][3] It acts as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2][4] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, which is overactive in Parkinson's disease.[5] By selectively targeting GPR6, **Solangepras** offers a novel, non-dopaminergic approach to managing both motor and non-motor symptoms of the disease.[5][6] This technical guide provides an overview of the initial toxicity screening of **Solangepras**, drawing from available clinical safety data and outlining the standard preclinical assessments typically required for such a compound.

# **Mechanism of Action and Signaling Pathway**



**Solangepras** functions as an inverse agonist at the GPR6 receptor. This receptor is constitutively active, leading to elevated levels of cyclic adenosine monophosphate (cAMP) in the D2 receptor-expressing medium spiny neurons of the indirect pathway. The inverse agonism of **Solangepras** reduces these cAMP levels, thereby decreasing the inhibitory signaling of this pathway. This modulation aims to rebalance the basal ganglia circuitry without directly interacting with the dopaminergic system, potentially reducing the risk of dopamine-related side effects.[5]



Click to download full resolution via product page

Caption: Solangepras Mechanism of Action in the Indirect Pathway.

# Preclinical Toxicity Assessment (Representative Protocols)

While specific preclinical toxicology data for **Solangepras** is not publicly available, a standard battery of tests is required for regulatory submissions (e.g., to the FDA for an Investigational New Drug application). Below are detailed methodologies for key experiments that would have been conducted.

## **Acute Toxicity**

Objective: To determine the potential toxicity of a single dose of the test substance and to identify the maximum tolerated dose (MTD).

Experimental Protocol:



- Test System: Typically two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog).
- Administration: Oral route, consistent with the clinical route for **Solangepras**.
- Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg in rodents), are administered to different groups of animals.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Endpoints: Mortality, clinical signs (e.g., changes in behavior, appearance, excretions), body weight changes, and gross necropsy at the end of the study.

## **Repeat-Dose Toxicity**

Objective: To evaluate the toxicological profile of the test substance following repeated administration over a defined period.

#### Experimental Protocol:

- Test System: Two species (one rodent and one non-rodent).
- Administration: Daily oral administration for a duration relevant to the proposed clinical trials (e.g., 28 days or 90 days).
- Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity, while the low dose should be a no-observed-adverseeffect level (NOAEL).
- Endpoints:
  - In-life: Mortality, clinical signs, body weight, food/water consumption, ophthalmology, and detailed clinical observations.
  - Post-mortem: Hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of a comprehensive list of tissues.



## Genotoxicity

Objective: To assess the potential of the test substance to induce mutations or chromosomal damage.

Experimental Protocol: A standard battery of tests includes:

- Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the substance to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
- In Vitro Chromosomal Aberration Test: Assesses the potential to cause structural chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).
- In Vivo Micronucleus Test: Measures chromosomal damage in rodents (e.g., mice) by examining the formation of micronuclei in bone marrow erythrocytes.

## **Safety Pharmacology**

Objective: To investigate the potential undesirable pharmacodynamic effects of the substance on vital physiological functions.

Experimental Protocol: The "core battery" of safety pharmacology studies includes:

- Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rodents (e.g., Irwin test) to evaluate effects on behavior, coordination, and sensory/motor function.
- Cardiovascular System: Assessment of cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) in a non-rodent species (e.g., conscious, telemetered dogs). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
- Respiratory System: Evaluation of respiratory rate and function in rodents.





Click to download full resolution via product page

Caption: A typical workflow for initial preclinical toxicity screening.

# **Summary of Available Safety Data (Clinical Trials)**

While preclinical data is not public, extensive safety information has been reported from Phase 1 and Phase 2 clinical trials of **Solangepras**.

## **Phase 1 Study in Healthy Volunteers**

A single- and multiple-dose study in 64 healthy adults evaluated single doses from 1 to 225 mg and seven daily doses of 25, 75, and 150 mg. The study reported no serious adverse events or clinically significant changes in vital signs, cardiac function, or laboratory analyses.[7]

## **Phase 2 Studies in Parkinson's Disease Patients**

Multiple Phase 2 trials have assessed **Solangepras** as both a monotherapy and an adjunctive therapy.

ASCEND Trial (Monotherapy): In this 12-week trial with 64 patients with early, untreated Parkinson's disease, **Solangepras** was well-tolerated. All subjects completed the trial, and no



serious adverse events were reported.[8]

| Treatment-Emergent Adverse Events (TEAEs) in >5% of Patients |  |
|--------------------------------------------------------------|--|
| COVID-19                                                     |  |
| Dizziness                                                    |  |
| Headache                                                     |  |
| Insomnia                                                     |  |
| Orthostatic Hypertension                                     |  |
| (Data from the ASCEND Trial)[8]                              |  |

Adjunctive Therapy Trial (NCT04191577): This trial evaluated **Solangepras** as an add-on to levodopa. The most common treatment-emergent adverse events were generally mild and transient.

| Most Common Treatment-Emergent Adverse Events (>5%) |  |
|-----------------------------------------------------|--|
| Headache                                            |  |
| Nausea                                              |  |
| (Data from NCT04191577)[6]                          |  |

Overall, the clinical data suggests a favorable safety and tolerability profile for **Solangepras**, with a low rate of dopaminergic side effects, consistent with its non-dopaminergic mechanism of action.[5]

## Conclusion

The initial toxicity screening of a novel compound like **Solangepras** involves a comprehensive battery of preclinical studies designed to ensure safety before human trials. Although specific data from these studies on **Solangepras** are not publicly available, the favorable safety profile observed in multiple clinical trials provides confidence in its continued development. The non-dopaminergic mechanism of action, targeting the GPR6 receptor in the indirect pathway,



appears to translate to good tolerability in human subjects. Further long-term safety data will be generated in the ongoing Phase 3 ARISE trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. solangepras | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Solangepras Wikipedia [en.wikipedia.org]
- 3. CVN424 (Solangepras) | GPR6 inverse agonist | Probechem Biochemicals [probechem.com]
- 4. CVN-424 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. CVN424 [cerevance.com]
- 6. Cerevance [cerevance.com]
- 7. alzforum.org [alzforum.org]
- 8. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [Initial Toxicity Screening of Solangepras (CVN-424): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b7358322#initial-toxicity-screening-of-solangepras]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com